molecular formula C17H13NO B14120187 6-(4-Acetylphenyl)quinoline

6-(4-Acetylphenyl)quinoline

Cat. No.: B14120187
M. Wt: 247.29 g/mol
InChI Key: QUJZAGVEFFEHIO-UHFFFAOYSA-N
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Description

6-(4-Acetylphenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-acetylphenyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Acetylphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate ketone under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl methyl ketone in the presence of a base .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Acetylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-(4-Acetylphenyl)quinoline has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Quinolines, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-(4-Acetylphenyl)quinoline is unique due to the presence of both the quinoline core and the 4-acetylphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(4-quinolin-6-ylphenyl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)13-4-6-14(7-5-13)15-8-9-17-16(11-15)3-2-10-18-17/h2-11H,1H3

InChI Key

QUJZAGVEFFEHIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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